
11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid is a synthetic derivative of tetrahydrocannabinol (THC), the primary psychoactive compound found in the Cannabis sativa plant. This compound is often used as an internal standard in analytical chemistry, particularly in the quantification of THC and its metabolites in biological samples .
准备方法
The synthesis of 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid typically involves the following steps:
Starting Material: The synthesis begins with Δ9-Tetrahydrocannabinol.
Oxidation: The Δ9-Tetrahydrocannabinol is oxidized to form 11-Hydroxy-Δ9-Tetrahydrocannabinol.
Carboxylation: The 11-Hydroxy-Δ9-Tetrahydrocannabinol is further oxidized to form 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid.
化学反应分析
11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid undergoes several types of chemical reactions:
Reduction: It can be reduced to form less oxidized derivatives.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and carboxyl groups.
科学研究应用
11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid is widely used in scientific research for the following purposes:
作用机制
The mechanism of action of 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid involves its role as a metabolite of THC. It is formed in the body through the oxidation of 11-Hydroxy-Δ9-Tetrahydrocannabinol by liver enzymes. This compound is then further metabolized by conjugation with glucuronide, forming a water-soluble congener that can be easily excreted by the body .
相似化合物的比较
11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic-d5 Acid is similar to other THC metabolites, such as:
11-Hydroxy-Δ9-Tetrahydrocannabinol: This is an intermediate metabolite formed during the oxidation of THC.
11-Nor-9-carboxy-Δ9-Tetrahydrocannabinol: This is the primary metabolite formed from the oxidation of 11-Hydroxy-Δ9-Tetrahydrocannabinol.
11-Hydroxy-hexahydrocannabinol: This is another metabolite formed through the reduction of the 9-10 double bond in THC.
These compounds share similar metabolic pathways but differ in their chemical structures and biological activities, making this compound unique in its specific applications and properties.
属性
CAS 编号 |
949596-03-6 |
|---|---|
分子式 |
C19H24O4 |
分子量 |
321.428 |
IUPAC 名称 |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid |
InChI |
InChI=1S/C19H24O4/c1-4-5-11-8-15(20)17-13-10-12(18(21)22)6-7-14(13)19(2,3)23-16(17)9-11/h8-10,13-14,20H,4-7H2,1-3H3,(H,21,22)/t13-,14-/m1/s1/i1D3,4D2 |
InChI 键 |
BTTRWQMCLAXICU-PFHXICHOSA-N |
SMILES |
CCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C(=O)O)C(=C1)O |
同义词 |
(6aR,10aR)-6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-propyl-6H-Dibenzo[b,d]pyran-9-carboxylic-d5 Acid; _x000B_(6aR-trans)-6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-propyl-6H-Dibenzo[b,d]pyran-9-carboxylic-d5 Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


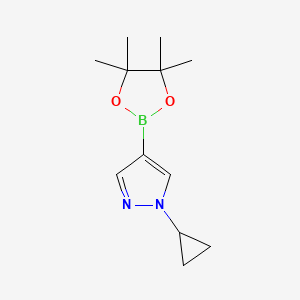
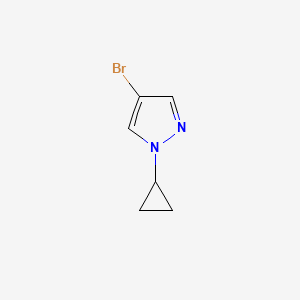
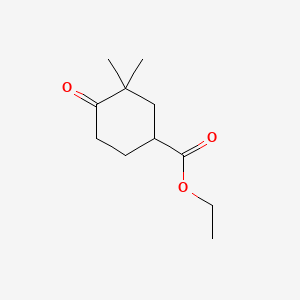
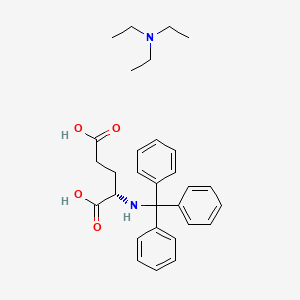
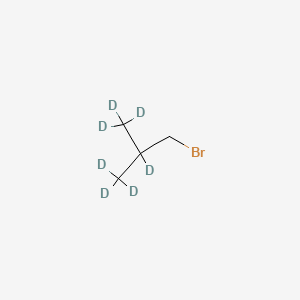
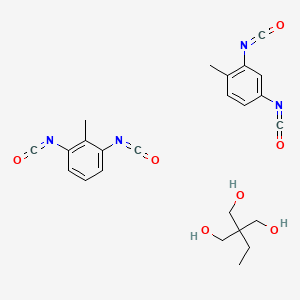
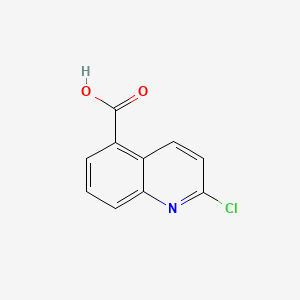
![1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole](/img/structure/B569218.png)
![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)

![N-benzo[a]pyren-4-ylacetamide](/img/structure/B569228.png)
